1-methyl-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
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Description
1-methyl-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H22N6OS and its molecular weight is 382.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
A structurally similar compound, (3s,4r)-tofacitinib , is known to inhibit Janus kinase 3 (Jak3), a member of the STE7 and STE20 subfamily of kinases . Jak3 is involved in signal transduction pathways related to immune response and hematopoiesis.
Mode of Action
Based on the action of similar compounds, it may interact with its target kinase by binding to the atp-binding site, thereby inhibiting the kinase’s activity .
Pharmacokinetics
The compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Inhibition of jak3, a potential target, can lead to modulation of immune response and hematopoiesis .
Action Environment
The compound’s stability may be affected by temperature, as it should be stored in an inert atmosphere at 2-8°c .
Properties
IUPAC Name |
2-methyl-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-5-thiophen-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-13-5-7-25(8-6-13)18-11-17(20-12-21-18)22-19(26)15-10-14(23-24(15)2)16-4-3-9-27-16/h3-4,9-13H,5-8H2,1-2H3,(H,20,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXIIMHSSAMDCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC(=NN3C)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.